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Abstract
n-Octanamide (caprylamide), a saturated fatty acid amide, is a molecule of significant interest

in various scientific domains, including pharmaceuticals and material science. Its amphiphilic

nature, arising from an eight-carbon aliphatic chain and a polar amide headgroup, governs its

physicochemical properties and dictates its functional applications. This technical guide

provides a comprehensive overview of the core physicochemical properties of n-octanamide,

including its structural characteristics, solubility, and key thermal properties. Detailed

experimental protocols for the determination of these properties are outlined, and relevant

biological pathways and experimental workflows are visualized to provide a holistic

understanding of this compound.

Introduction
n-Octanamide (IUPAC name: Octanamide) is a primary fatty amide derived from the

condensation of octanoic acid and ammonia.[1] Its structure imparts a balance of hydrophilic

and lipophilic characteristics, making it a subject of interest for applications ranging from a

surfactant and emulsifier to a potential component in drug delivery systems.[2] A thorough

understanding of its physicochemical properties is paramount for its effective utilization in

research and development.
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Physicochemical Properties
The fundamental physicochemical properties of n-octanamide are summarized in the tables

below. These values represent a synthesis of data from various sources, with an emphasis on

experimentally determined values where available.

General and Structural Properties
Property Value Source(s)

Molecular Formula C₈H₁₇NO [2][3]

Molecular Weight 143.23 g/mol [2][3]

Appearance
White to almost white

crystalline solid or powder
[4]

Odor Amine-like [2]

CAS Number 629-01-6 [2][3]

IUPAC Name Octanamide [2]

Synonyms Caprylamide, n-Octanamide [2]

Thermal Properties
There are some discrepancies in the literature regarding the exact melting and boiling points of

n-octanamide. The values presented here are from sources that indicate experimental

determination.

Property Value Source(s)

Melting Point 105 °C [4][5]

Boiling Point 261.35 °C (rough estimate) [4]

Solubility and Partitioning
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Property Value Solvent/Conditions Source(s)

Water Solubility 4.71 g/L at 100 °C [4]

Solubility Soluble Methanol [4]

pKa 16.76 ± 0.40 Predicted [4]

LogP (Octanol-Water

Partition Coefficient)
2.4 Computed [2]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of n-

octanamide.

Infrared (IR) Spectroscopy
The IR spectrum of n-octanamide exhibits characteristic absorption bands corresponding to its

functional groups. Key expected peaks include:

N-H stretching: Two bands in the region of 3350-3180 cm⁻¹ for the primary amide.

C-H stretching: Bands in the region of 2950-2850 cm⁻¹ for the aliphatic chain.

C=O stretching (Amide I band): A strong absorption around 1650 cm⁻¹.

N-H bending (Amide II band): An absorption around 1640-1620 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons of the

alkyl chain and the amide group. The NH₂ protons would appear as a broad singlet, and the

protons on the carbon adjacent to the carbonyl group (α-protons) would be deshielded.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight

carbon atoms in different chemical environments. The carbonyl carbon would exhibit the

most downfield shift (typically in the range of 170-180 ppm).[6]
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Mass Spectrometry (MS)
The mass spectrum of n-octanamide would show a molecular ion peak ([M]⁺) at m/z = 143.[3]

Common fragmentation patterns for primary amides include the cleavage of the C-C bond

adjacent to the carbonyl group and McLafferty rearrangement. A prominent peak is often

observed at m/z = 59, corresponding to the [CH₂CONH₂]⁺ fragment.[3]

Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical

properties of n-octanamide.

Determination of Melting Point
The melting point can be determined using a capillary melting point apparatus.

Protocol:

Finely powder a small sample of dry n-octanamide.

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

Place the capillary tube in the heating block of the melting point apparatus.

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting

point (around 105 °C).

Then, decrease the heating rate to 1-2 °C per minute.

Record the temperature at which the first drop of liquid appears (the beginning of the melting

range) and the temperature at which the entire sample becomes a clear liquid (the end of the

melting range).

The average of at least three independent measurements should be reported.

Determination of Solubility
The solubility of n-octanamide in various solvents can be determined using the shake-flask

method.
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Protocol:

Add an excess amount of n-octanamide to a known volume of the solvent (e.g., water,

ethanol) in a sealed container.

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48

hours) to ensure equilibrium is reached.

Allow the undissolved solid to settle.

Carefully withdraw a known volume of the supernatant.

Analyze the concentration of n-octanamide in the supernatant using a suitable analytical

technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or

Gas Chromatography (GC) after derivatization.

Calculate the solubility in g/L or mol/L.

Determination of pKa
The acid dissociation constant (pKa) can be determined using potentiometric titration.

Protocol:

Prepare a standard solution of n-octanamide of known concentration in a suitable solvent

mixture (e.g., water-methanol) due to its limited water solubility.

Calibrate a pH meter using standard buffer solutions.

Titrate the n-octanamide solution with a standardized solution of a strong acid (e.g., HCl) or

a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral

species is being determined.

Record the pH of the solution after each addition of the titrant.

Plot the pH versus the volume of titrant added to generate a titration curve.

The pKa is the pH at the half-equivalence point.
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Determination of LogP (Octanol-Water Partition
Coefficient)
The LogP value can be determined using the HPLC method, which is correlated with the

traditional shake-flask method.

Protocol:

Prepare a series of standard compounds with known LogP values.

Perform reverse-phase HPLC analysis of the standard compounds and n-octanamide. A

C18 column is typically used with a mobile phase consisting of a mixture of an organic

solvent (e.g., methanol or acetonitrile) and water.

Determine the retention time (t_R) for each compound.

Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0,

where t_0 is the void time.

Create a calibration curve by plotting the log(k) of the standard compounds against their

known LogP values.

From the retention time of n-octanamide, calculate its log(k) and use the calibration curve to

determine its LogP value.[7]

Visualizations
Signaling Pathway
Fatty acid amides, including n-octanamide, are known to be involved in biological signaling. A

key enzyme regulating the levels of these signaling lipids is Fatty Acid Amide Hydrolase

(FAAH). The following diagram illustrates a simplified, representative signaling pathway

involving a fatty acid amide and its regulation by FAAH.
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Caption: Simplified signaling pathway of a fatty acid amide and its enzymatic degradation.

Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive physicochemical

characterization of n-octanamide.
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Spectroscopic Methods
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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